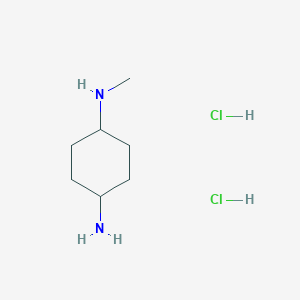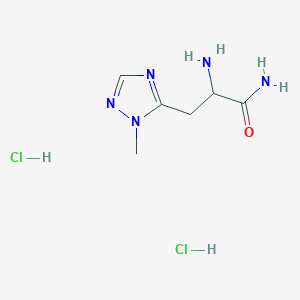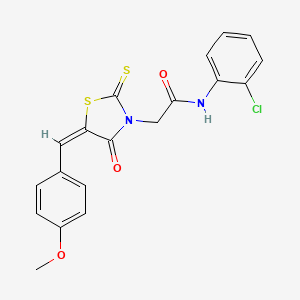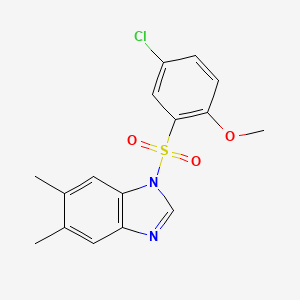![molecular formula C15H19N6O8P B2533007 N-phosphono-L-alanine, P-->6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile CAS No. 1911579-04-8](/img/structure/B2533007.png)
N-phosphono-L-alanine, P-->6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile
Vue d'ensemble
Description
The compound "N-phosphono-L-alanine, P-->6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile" is a complex molecule that may be related to the field of nucleotide analogues and phosphonate chemistry. Phosphonate amino acid analogues have been synthesized and studied for various applications, including as potential substrates for enzymes like HIV-1 reverse transcriptase . Phosphonates are also known to be involved in the synthesis of α,β-unsaturated compounds using Wadsworth-Emmons phosphonates .
Synthesis Analysis
The synthesis of related phosphonate compounds often involves the use of nonionic Lewis bases to promote room-temperature reactions, as seen in the synthesis of α,β-unsaturated esters, fluorides, ketones, and nitriles . The synthesis of phosphonate amino acid analogues can involve multiple steps, including oxidation, elimination, and deprotection reactions . These methods are crucial for creating specific inhibitors or mimics of biological molecules.
Molecular Structure Analysis
The molecular structure of phosphonate analogues is significant in their function as enzyme inhibitors or mimics. For example, 3-phosphono-L-alanine has been shown to mimic the pyrophosphate moiety of deoxyadenosine triphosphate in enzymatic nucleic acid synthesis . The precise arrangement of functional groups, such as the phosphonate group, is critical for interaction with biological targets.
Chemical Reactions Analysis
Phosphonate compounds can participate in various chemical reactions, including those that form stable external aldimines with enzymes, as seen with alanine racemase and 1-aminoethylphosphonic acid . These reactions are often specific and can lead to the inhibition of the target enzyme, which is a desirable feature in the development of antimicrobial agents or other pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphonate compounds are influenced by their molecular structure. For instance, the presence of a phosphonate group can confer specific reactivity patterns, as well as solubility and stability characteristics. These properties are essential for the practical application of these compounds in biological systems or in the synthesis of more complex molecules .
Mécanisme D'action
Target of Action
GS-704277, also known as Remdesivir Impurity 39, is an alanine metabolite of Remdesivir . Remdesivir is a nucleoside analogue with effective antiviral activity, and it is highly effective in the control of SARS-CoV-2 (COVID-19) infection in vitro . The primary target of GS-704277 is the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) replication .
Mode of Action
Inside the cell, Remdesivir undergoes metabolic activation to form the intracellular active triphosphate metabolite, GS-443902 . GS-704277 is an intermediate metabolite in this process . It is formed from Remdesivir via intracellular hydrolysis . GS-704277 is further metabolized to the nucleoside monophosphate form and then to the nucleoside analog GS-441524 or active nucleoside triphosphate GS-443902 .
Biochemical Pathways
The biochemical pathway involved in the action of GS-704277 is the metabolic pathway of Remdesivir. This pathway involves the conversion of Remdesivir to GS-704277 through intracellular hydrolysis, followed by further metabolism to GS-441524 or GS-443902 . These metabolites play a crucial role in inhibiting the replication of SARS-CoV-2 .
Pharmacokinetics
Following single-dose intravenous administration of Remdesivir, GS-704277 exhibits linear pharmacokinetics . After multiple doses of Remdesivir, the major metabolite GS-441524 accumulates approximately 1.9-fold in plasma . The estimated elimination clearances of Remdesivir, GS-704277, and GS-441524 reached 18.1 L/h, 36.9 L/h, and 4.74 L/h, respectively .
Result of Action
The result of the action of GS-704277 is the inhibition of SARS-CoV-2 replication. This is achieved through the formation of the active triphosphate metabolite, GS-443902, which is highly effective in controlling SARS-CoV-2 infection .
Action Environment
The action of GS-704277 is influenced by various environmental factors. For instance, the impact of inducers or inhibitors on Remdesivir disposition is minimized by the parenteral route of administration and extensive extraction . Furthermore, the efficacy of GS-704277 in controlling SARS-CoV-2 infection is highly dependent on the in vitro environment .
Propriétés
IUPAC Name |
(2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N6O8P/c1-7(14(24)25)20-30(26,27)28-4-9-11(22)12(23)15(5-16,29-9)10-3-2-8-13(17)18-6-19-21(8)10/h2-3,6-7,9,11-12,22-23H,4H2,1H3,(H,24,25)(H2,17,18,19)(H2,20,26,27)/t7-,9+,11+,12+,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHPTSNEWCZBDF-NIFWRESRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NP(=O)(O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N6O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B2532934.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2532935.png)
![1-(2-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532938.png)





![N-(3-(1H-imidazol-1-yl)propyl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2532945.png)
![2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2532946.png)